molecular formula C14H17F3N2O3 B2874865 2,2,2-trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate CAS No. 860649-83-8

2,2,2-trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate

Cat. No.: B2874865
CAS No.: 860649-83-8
M. Wt: 318.296
InChI Key: IKXPQMWEPKCIED-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate is a useful research compound. Its molecular formula is C14H17F3N2O3 and its molecular weight is 318.296. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Photoaffinity Labeling

  • Facile Synthesis and Photoreactivity : A study demonstrates the synthesis of photoaffinity reagents employing carbamate intermediates. These compounds, upon irradiation, can undergo photolysis leading to the formation of reactive intermediates that are useful in studying biological systems (Chehade & Spielmann, 2000).

Amino Alcohol and Amino Sugar Synthesis

  • Carbamate Cyclization : Research into benzoylcarbamate cyclization offers a pathway to synthesize amino alcohols and amino sugars. This method shows potential for the creation of complex molecules from simpler precursors, highlighting carbamates' utility in organic synthesis (Knapp et al., 1990).

Reduction of Hydroxy Carbonyl to Carbonyl Compounds

  • Selective Reduction : A method using trialkylborane/trifluoromethanesulfonic acid demonstrates the selective reduction of hydroxy-substituted carbonyls to their corresponding carbonyl compounds, showcasing carbamates' role in facilitating specific chemical transformations (Olah & Wu, 1991).

Intramolecular Hydrofunctionalization of Allenes

  • Catalytic Applications : A study on the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates and related reactions underscores the significance of carbamates in catalysis, enabling the efficient synthesis of heterocycles and functionalized molecules (Zhang et al., 2006).

Difluorinated Polyol Synthesis

  • Cleavable Carbamate for Synthesis : Research shows how trifluoroethyl carbamates can be used to synthesize difluorinated polyols, demonstrating carbamates' utility in introducing fluorine atoms into organic molecules, which is of interest in medicinal chemistry and materials science (Balnaves et al., 1999).

Isoindolinone Formation

  • Bischler-Napieralski-type Cyclization : A method for transforming isopropyl carbamates to isoindolinones via a smooth cyclization process. This highlights the role of carbamates in facilitating cyclization reactions, which are pivotal in synthesizing complex heterocyclic structures (Adachi et al., 2014).

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O3/c1-9(2)19-12(20)11-5-3-10(4-6-11)7-18-13(21)22-8-14(15,16)17/h3-6,9H,7-8H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXPQMWEPKCIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CNC(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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